- Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl ChloridesChemCatChem, 2020, 12(16), 4034-4037,
Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)

Phosphine, tris(4-ethenylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphine, tris(4-ethenylphenyl)-
- Phosphine, tris(4-?ethenylphenyl)?-
- Tris(4-vinylphenyl)phosphine
- Tris(4-vinylphenyl)phosphane
- Phosphine, tris(p-vinylphenyl)- (7CI)
- Tris(4-ethenylphenyl)phosphine (ACI)
- Tris(4-vinphenyl)phosphane
- SCHEMBL4105987
- MFCD32632562
- YSZC584
- AC8806
- tris(4-ethenylphenyl)phosphane
- 95705-40-1
- CS-0182965
- AKOS040769010
- SY262706
-
- MDL: MFCD32632562
- インチ: 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
- InChIKey: DJLBVUYUIACDIU-UHFFFAOYSA-N
- ほほえんだ: C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 340.138087668g/mol
- どういたいしつりょう: 340.138087668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 0Ų
Phosphine, tris(4-ethenylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 100mg |
¥831.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 250mg |
¥1186.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-5g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 5g |
¥16200.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 98% | 1g |
¥3274.00 | 2024-04-23 | |
Ambeed | A1494245-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 1g |
$390.0 | 2025-02-21 | |
AstaTech | AC8806-0.25/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 0.25g |
$385 | 2023-09-19 | |
Ambeed | A1494245-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 100mg |
$105.0 | 2025-02-21 | |
1PlusChem | 1P024XNI-1g |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 98% | 1g |
$332.00 | 2024-04-19 | |
AstaTech | AC8806-1/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 1g |
$770 | 2023-09-19 | |
Ambeed | A1494245-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 250mg |
$176.0 | 2025-02-21 |
Phosphine, tris(4-ethenylphenyl)- 合成方法
ごうせいかいろ 1
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
ごうせいかいろ 2
- Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydesChemical Communications (Cambridge, 2019, 55(91), 13721-13724,
ごうせいかいろ 3
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340,
ごうせいかいろ 4
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
- Phosphorus-containing amorphous pure organic room-temperature phosphorescent materialsEuropean Polymer Journal, 2020, 141,,
ごうせいかいろ 5
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
- Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pairNature Communications, 2019, 10(1), 1-8,
ごうせいかいろ 6
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
- Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPsCatalysis Science & Technology, 2018, 8(5), 1454-1467,
ごうせいかいろ 7
- Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of OlefinsOrganic Letters, 2019, 21(7), 2147-2150,
ごうせいかいろ 8
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
- A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with MethanolIndustrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156,
ごうせいかいろ 9
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
- The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymersJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174,
ごうせいかいろ 10
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
- A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenesChemical Communications (Cambridge, 2022, 58(58), 8093-8096,
ごうせいかいろ 11
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
- Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous FrameworksChemCatChem, 2020, 12(12), 3285-3289,
ごうせいかいろ 12
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen ReactionAdvanced Synthesis & Catalysis, 2019, 361(24), 5695-5703,
ごうせいかいろ 13
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
- Porous organic polymers as heterogeneous ligands for highly selective hydroacylationOrganic Chemistry Frontiers, 2019, 6(16), 2964-2967,
ごうせいかいろ 14
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic PolymerOrganic Letters, 2018, 20(16), 5023-5026,
ごうせいかいろ 15
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic FlowIndustrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187,
ごうせいかいろ 16
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers compositeApplied Catalysis, 2019, 587,,
ごうせいかいろ 17
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactionsNew Journal of Chemistry, 2023, 47(15), 7410-7415,
ごうせいかいろ 18
- An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefinsChemical Communications (Cambridge, 2021, 57(4), 472-475,
ごうせいかいろ 19
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
- Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligandRSC Advances, 2020, 10(49), 29263-29267,
ごうせいかいろ 20
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of AlkynesChemistry - An Asian Journal, 2019, 14(1), 149-154,
ごうせいかいろ 21
1.2 Reagents: Ammonium chloride
- Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditionsPolymers (Basel, 2022, 14(13),,
ごうせいかいろ 22
- Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditionsApplied Catalysis, 2021, 293,,
ごうせいかいろ 23
- Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformationChemical Communications (Cambridge, 2019, 55(62), 9180-9183,
ごうせいかいろ 24
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalystApplied Organometallic Chemistry, 2019, 33(2),,
Phosphine, tris(4-ethenylphenyl)- Raw materials
Phosphine, tris(4-ethenylphenyl)- Preparation Products
Phosphine, tris(4-ethenylphenyl)- 関連文献
-
Yizhu Lei,Zaifei Chen,Guosong Lan,Renshu Wang,Xiao-Yu Zhou New J. Chem. 2020 44 3681
-
Zuyu Liang,Jianbin Chen,Xin Chen,Kai Zhang,Jinhe Lv,Haowen Zhao,Guoying Zhang,Congxia Xie,Lingbo Zong,Xiaofei Jia Chem. Commun. 2019 55 13721
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Pramod Kumar,Animesh Das,Biplab Maji Org. Biomol. Chem. 2021 19 4174
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Rao Tao,Xiangran Ma,Xinlei Wei,Yinghua Jin,Li Qiu,Wei Zhang J. Mater. Chem. A 2020 8 17360
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Ting Zhou,Xingye Huang,Ning Ding,Zheng Lin,Ying Yao,Jia Guo Chem. Soc. Rev. 2022 51 237
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Shuhui Sun,Jiaxin Song,Xiaoshuang Yuan,Yushuang Zhang,Zhe Shu,Cong-Xia Xie,Xiaofei Jia New J. Chem. 2023 47 7410
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S. Doherty,J. G. Knight,T. Backhouse,A. Bradford,F. Saunders,R. A. Bourne,T. W. Chamberlain,R. Stones,A. Clayton,K. Lovelock Catal. Sci. Technol. 2018 8 1454
-
Yizhu Lei,Zaifei Chen,Guangxing Li RSC Adv. 2019 9 36600
Phosphine, tris(4-ethenylphenyl)-に関する追加情報
Phosphine, tris(4-ethenylphenyl)- (CAS No. 95705-40-1): An Overview of Its Properties, Applications, and Recent Research Advances
Phosphine, tris(4-ethenylphenyl)- (CAS No. 95705-40-1) is a versatile organophosphorus compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, also known as tris(4-vinylphenyl)phosphine, is characterized by its unique structure, which consists of a central phosphorus atom bonded to three 4-vinylphenyl groups. The presence of the vinyl groups imparts distinct reactivity and functional properties to the molecule, making it a valuable building block in various synthetic processes.
The structure of Phosphine, tris(4-ethenylphenyl)- is particularly noteworthy due to its conjugated system and the presence of multiple reactive sites. The vinyl groups can undergo a variety of chemical transformations, including polymerization reactions, which have been exploited in the synthesis of advanced materials. Additionally, the phosphorus center can participate in coordination chemistry, forming stable complexes with transition metals and other Lewis acids.
In recent years, Phosphine, tris(4-ethenylphenyl)- has been extensively studied for its potential applications in catalysis. Its ability to act as a ligand in homogeneous catalytic systems has been well-documented. For instance, it has been used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Heck reaction. These reactions are crucial in the synthesis of complex organic molecules and have wide-ranging applications in pharmaceuticals and fine chemicals.
Beyond catalysis, Phosphine, tris(4-ethenylphenyl)- has shown promise in the development of functional materials. Its unique electronic properties make it suitable for use in organic electronics and optoelectronics. Research has demonstrated that tris(4-vinylphenyl)phosphine can be incorporated into polymers to enhance their conductivity and optical properties. This has led to its use in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
In the pharmaceutical industry, Phosphine, tris(4-ethenylphenyl)- has been explored for its potential as a building block in drug discovery. The vinyl groups can be functionalized to introduce various pharmacophores, enabling the synthesis of novel compounds with diverse biological activities. Recent studies have focused on using this phosphine derivative to develop prodrugs that can improve the solubility and bioavailability of therapeutic agents.
The synthesis of Phosphine, tris(4-ethenylphenyl)- typically involves the reaction of triphenylphosphine with 4-bromostyrene followed by dehalogenation to form the vinyl groups. This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production. The compound is generally stable under ambient conditions but should be stored away from strong oxidizing agents to prevent degradation.
From an environmental perspective, Phosphine, tris(4-ethenylphenyl)- is considered relatively benign compared to many other organophosphorus compounds. However, proper handling and disposal protocols should always be followed to ensure safety and compliance with environmental regulations.
In conclusion, Phosphine, tris(4-ethenylphenyl)- (CAS No. 95705-40-1) is a multifaceted compound with a wide range of applications in chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers working on catalysis, materials development, and drug discovery. As ongoing research continues to uncover new possibilities for this compound, its importance in these fields is likely to grow even further.
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